molecular formula C14H14O B086198 [Methoxy(phenyl)methyl]benzene CAS No. 1016-09-7

[Methoxy(phenyl)methyl]benzene

Cat. No.: B086198
CAS No.: 1016-09-7
M. Wt: 198.26 g/mol
InChI Key: IBNWKIKUJJNBKG-UHFFFAOYSA-N
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Description

[Methoxy(phenyl)methyl]benzene, also known as benzyl phenyl ether, is an organic compound characterized by the presence of a methoxy group attached to a benzene ring. This compound is a colorless liquid with a pleasant odor and is used in various chemical applications due to its unique properties.

Scientific Research Applications

[Methoxy(phenyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.

Mechanism of Action

The mechanism of action for [Methoxy(phenyl)methyl]benzene involves a two-step process characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Future Directions

The future directions of [Methoxy(phenyl)methyl]benzene research could involve exploring its potential applications in various fields. For instance, a substituent on a benzene ring can be an activator or a deactivator, and at the same time, a substituent can also be a meta director or an ortho/para director . This opens up possibilities for creating new benzene derivatives with specific properties.

Relevant Papers One relevant paper discusses the synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds . This paper could provide insights into the potential applications of this compound in the pharmaceutical sector.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Methoxy(phenyl)methyl]benzene typically involves the Williamson ether synthesis. This method entails the reaction of sodium phenoxide with benzyl chloride under basic conditions to yield the desired ether. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as phase-transfer catalysts can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: [Methoxy(phenyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzaldehyde and phenol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield benzyl alcohol and phenol, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur at the benzene ring, facilitated by the electron-donating methoxy group.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Benzaldehyde and phenol.

    Reduction: Benzyl alcohol and phenol.

    Substitution: Nitrobenzene, halobenzene, and sulfonated benzene derivatives.

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Similar structure but lacks the benzyl group.

    Benzyl Alcohol: Contains a hydroxyl group instead of a methoxy group.

    Phenyl Ether: Lacks the methoxy group.

Uniqueness: [Methoxy(phenyl)methyl]benzene is unique due to the presence of both methoxy and benzyl groups, which confer distinct chemical reactivity and physical properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[methoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNWKIKUJJNBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90906385
Record name 1,1'-(Methoxymethylene)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-09-7
Record name Benzene, 1,1'-(methoxymethylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC75
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Methoxymethylene)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYLMETHYL METHYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENZENE, 1,1'-(METHOXYMETHYLENE)BIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J6LM596Y
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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